5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
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Overview
Description
5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a sulfonamide group, and a cyanomethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Attachment of the Cyanomethyl Phenyl Group: The cyanomethyl phenyl group is attached through a nucleophilic substitution reaction, where a cyanomethyl group is introduced to a phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and cyanomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[4-(methyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
- 5-chloro-N-[4-(ethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Uniqueness
The uniqueness of 5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-20-13-8-12(17)15(9-14(13)24-16(20)21)25(22,23)19-11-4-2-10(3-5-11)6-7-18/h2-5,8-9,19H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJUDOIRZEVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)NC3=CC=C(C=C3)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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